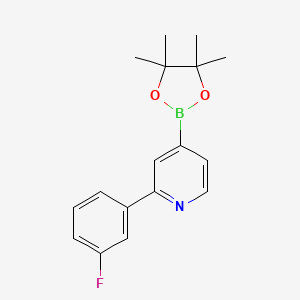

2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound features a pyridine core substituted at the 4-position with a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and at the 2-position with a 3-fluorophenyl group. The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, while the fluorine substituent enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-(3-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-8-9-20-15(11-13)12-6-5-7-14(19)10-12/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOUANLGYSOGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671320 | |

| Record name | 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736990-42-4 | |

| Record name | 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736990-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological studies, and case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be represented as follows:

- Molecular Formula : C₁₂H₁₆BFO₂

- Molecular Weight : 222.06 g/mol

- CAS Number : 936618-92-7

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BFO₂ |

| Molecular Weight | 222.06 g/mol |

| Purity | >95% |

| Storage Conditions | Inert atmosphere at room temperature |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The boron atom in the dioxaborolane moiety is known to participate in enzyme inhibition and modulation of signaling pathways.

- Inhibition of Kinases : Research indicates that similar compounds with dioxaborolane structures can inhibit kinases such as DYRK1A and GSK-3β, which are involved in critical cellular processes including cell proliferation and apoptosis .

- Antioxidant Activity : The compound exhibits potential antioxidant properties. Studies have shown that derivatives containing dioxaborolane can scavenge free radicals and reduce oxidative stress in cellular models .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

- Anticancer Activity : In vitro studies demonstrated that the compound could inhibit the growth of cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular assays. It was effective in decreasing pro-inflammatory cytokines in LPS-stimulated macrophages .

Case Studies

- Study on DYRK1A Inhibition :

- Evaluation of Antioxidant Properties :

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a building block in drug discovery. Its boron-containing moiety allows for the development of boron-based therapeutics that can target specific biological pathways.

Case Study: Anticancer Agents

Recent studies have indicated that derivatives of boronic acids exhibit anticancer properties by inhibiting proteasomes. The incorporation of the pyridine ring enhances the compound's ability to interact with biological targets effectively.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its ability to participate in cross-coupling reactions. It can be utilized in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Materials Science

The compound is explored for its potential use in creating advanced materials such as polymers and nanomaterials. Its unique electronic properties make it suitable for applications in organic electronics.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research indicates that incorporating this compound into OLED materials improves efficiency and stability due to its charge transport properties.

Data Tables

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key partner in palladium-catalyzed Suzuki reactions, forming biaryl structures essential for drug intermediates and conjugated materials. The boronate ester undergoes transmetalation with palladium complexes, enabling coupling with various aryl halides:

| Aryl Halide Partner | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | THF | 80°C | 92% | |

| 2-Iodonaphthalene | PdCl₂(dppf) | DMF | 100°C | 85% | |

| 5-Bromopyrimidine | Pd(OAc)₂/XPhos | Dioxane | 90°C | 78% |

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide

-

Transmetalation : Boronate transfers aryl group to Pdᴵᴵ center

-

Reductive Elimination : Biaryl formation regenerates Pd⁰

Directed C–H Functionalization

The pyridine nitrogen directs regioselective C–H activation at the 3-position (relative to boron), enabling functional group installation without prefunctionalization:

Demonstrated Transformations :

-

Borylation : Using Ir(COD)Cl/3,4,7,8-tetramethylphenanthroline catalyst (80°C, 12 hr) achieves γ-borylation with >95% selectivity

-

Alkylation : Rh-catalyzed coupling with alkyl halides (e.g., benzyl bromide) yields branched products (72-85% yields)

-

Amination : Cu-mediated reaction with O-benzoylhydroxylamines installs NH₂ groups (60°C, 24 hr, 68% yield)

Fluorophenyl Group Reactivity

The 3-fluorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

textCompound + KOtBu (2 eq) → Intermediate → Quench with D₂O Deuterium incorporation at ortho position: 89% (by ¹⁹F NMR)

Key Factors :

-

Base Strength : Requires strong bases (KOtBu, LDA)

-

Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reactivity

-

Temperature : Optimal range 0-25°C to minimize side reactions

Boronate Ester Transformations

The 1,3,2-dioxaborolane group undergoes three primary reaction types:

-

Protodeboronation :

-

Transesterification :

-

Reacts with diols (e.g., ethylene glycol) under Dean-Stark conditions

-

Equilibrium controlled by boiling point of byproduct alcohols

-

-

Oxidation :

-

NaBO₃·4H₂O in THF/H₂O converts Bpin to B(OH)₂ (84% yield)

-

Critical for subsequent Suzuki couplings requiring boronic acids

-

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Preparation Methods

Cross-Coupling of Halogenated Pyridine with Boronate Esters

A common approach involves Suzuki-Miyaura cross-coupling between a halogenated pyridine and an arylboronate ester or vice versa. For example, 4-chloro-2-(3-fluorophenyl)pyridine can be reacted with bis(pinacolato)diboron under palladium catalysis to introduce the dioxaborolane group at the 4-position.

- Reaction conditions: Use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0), base (e.g., potassium carbonate or cesium carbonate), and solvents like 1,4-dioxane/water mixtures.

- Temperature: Typically heated at 80–110 °C for 12–16 hours under inert atmosphere (argon or nitrogen).

- Workup: Extraction with ethyl acetate, drying over sodium sulfate, and purification by chromatography.

This method is supported by protocols where 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is reacted with 4,6-dichloropyrimidine analogs to yield similar boronate esters.

Metalation Followed by Borylation

Another route involves lithiation or stannylation of the pyridine ring followed by reaction with boron reagents:

- Step 1: Preparation of 5-fluoro-2-(trimethylstannyl)pyridine by stannylation of 5-fluoropyridine derivatives.

- Step 2: Transmetalation with boron reagents such as pinacolborane or bis(pinacolato)diboron to install the boronate ester group.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) and copper(I) iodide as co-catalyst.

- Reaction conditions: Stirring at elevated temperature (around 110 °C) for extended periods (16 hours) under inert atmosphere.

- Purification: Standard extraction and chromatographic techniques.

This approach is exemplified in the synthesis of intermediates for complex heterocyclic compounds.

Direct Hydroboration of Pyridine Derivatives

Recent advances have shown selective hydroboration of pyridines using silver(I)-salt catalysis:

- Catalyst: Silver(I) hexafluoroantimonate (AgSbF6) at low mol% loading.

- Borane source: Pinacolborane (H-Bpin).

- Reaction conditions: Room temperature to 60 °C, reaction times from 6 to 24 hours.

- Mechanism: Selective hydroboration at the pyridine ring to form boronate esters.

- Advantages: Mild conditions, high selectivity, and functional group tolerance.

Although this method is more general for pyridine hydroboration, it can be adapted for preparing boronate esters like 2-(3-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine by starting from appropriately substituted pyridine precursors.

Data Table Summarizing Preparation Methods

Research Findings and Optimization Notes

- The palladium-catalyzed cross-coupling reactions require degassed solvents and inert atmosphere to prevent catalyst deactivation.

- Bases such as potassium carbonate or cesium carbonate in polar aprotic solvents (DMF, dioxane) improve reaction efficiency.

- The stannylation route may generate intermediates used without purification to streamline synthesis.

- Hydroboration catalyzed by silver(I) salts offers an alternative with lower temperature and milder conditions, suitable for sensitive substrates.

- Reaction monitoring is commonly done by ^1H NMR using internal standards, and product characterization includes ^1H, ^13C, ^19F, and ^11B NMR spectroscopy.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine via Suzuki-Miyaura coupling?

- Methodology : The Suzuki-Miyaura cross-coupling reaction is central to synthesizing this compound. Key parameters include:

- Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand-to-metal ratio optimized for aryl halide reactivity .

- Base selection : Na₂CO₃ or K₂CO₃ in aqueous/organic biphasic systems (e.g., dioxane/water) to facilitate transmetalation .

- Temperature : Reactions typically proceed at 80–100°C under inert atmosphere .

- Substrate preparation : Start with brominated pyridine intermediates (e.g., 5-bromo-2-substituted pyridines) for efficient coupling with boronate esters .

Q. How should this compound be characterized using spectroscopic methods?

- Methodology :

- ¹H NMR : Key peaks include aromatic protons (δ 7.19–8.58 ppm) and tetramethyl dioxaborolane protons (δ 1.0–1.3 ppm) .

- ¹³C NMR : Look for signals corresponding to the boron-bound carbon (~85 ppm) and fluorophenyl carbons .

- Mass spectrometry (MS) : Use DART-MS or ESI-MS to confirm molecular weight (e.g., exact mass 352.0893 g/mol) and isotopic patterns .

- HPLC : Employ C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect impurities .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Storage : Keep in airtight containers at 2–8°C, away from moisture and ignition sources .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What are common impurities in this compound, and how can they be mitigated?

- Methodology :

- Byproducts : Deborylation products or residual palladium catalysts. Mitigate via:

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization .

- Catalyst removal : Use activated charcoal or thiourea-functionalized resins .

- Purity validation : Confirm via HPLC (retention time matching) and elemental analysis .

Q. How can reaction conditions be optimized for high purity and yield?

- Methodology :

- Solvent screening : Test polar aprotic solvents (DMF, THF) for improved solubility .

- Stoichiometry : Optimize boronate-to-aryl halide ratios (1.2–1.5 equivalents) .

- Catalyst loading : Reduce Pd concentrations (0.5–2 mol%) to minimize metal residues .

Advanced Research Questions

Q. What strategies improve cross-coupling efficiency with electron-deficient aryl halides?

- Methodology :

- Ligand design : Bulky ligands (e.g., SPhos) enhance oxidative addition with electron-deficient substrates .

- Microwave irradiation : Shorten reaction times (30–60 minutes) and improve yields by 10–15% .

- Additives : Use KI or CsF to stabilize reactive intermediates in challenging couplings .

Q. How can mechanistic insights resolve unexpected byproducts during synthesis?

- Methodology :

- Isolation and characterization : Use preparative TLC or HPLC to isolate byproducts; analyze via NMR/MS .

- Kinetic studies : Monitor reaction progress via in-situ IR or GC-MS to identify branching pathways .

- Computational modeling : Apply DFT calculations to explore transition states and regioselectivity .

Q. How can low yields in multi-step syntheses be addressed?

- Methodology :

- Intermediate stabilization : Protect reactive sites (e.g., boronates) with trimethylsilyl groups .

- Stepwise optimization : Prioritize high-yield steps (e.g., Suzuki coupling) and refine low-yield steps (e.g., halogenation) separately .

- Scale-up adjustments : Use flow chemistry for exothermic reactions to maintain control .

Q. How can computational methods predict reactivity and regioselectivity?

- Methodology :

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict coupling sites .

- Molecular docking : Simulate interactions with Pd catalysts to guide ligand selection .

Q. How do substituent effects on the pyridine ring influence NMR data interpretation?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.